![molecular formula C10H7F3O3 B7903830 5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B7903830.png)
5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group and a dioxine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde typically involves multiple steps. One common method includes the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired compound.
化学反应分析
Types of Reactions
5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aldehyde group into a carboxylic acid.
Reduction: Reducing agents can be used to convert the aldehyde group into an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.
作用机制
The mechanism by which 5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological responses. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
相似化合物的比较
Similar Compounds
- 5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-methanol
- 5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
Uniqueness
Compared to similar compounds, 5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde is unique due to its aldehyde functional group, which allows for a wide range of chemical modifications. This versatility makes it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)8-6(5-14)1-2-7-9(8)16-4-3-15-7/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIZPGIIDKSFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2C(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
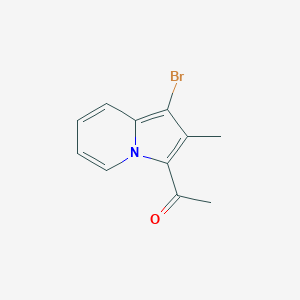
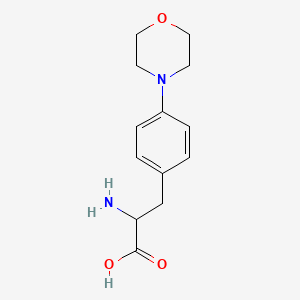
![7-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B7903767.png)
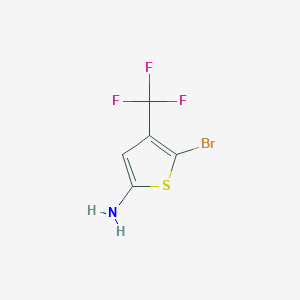
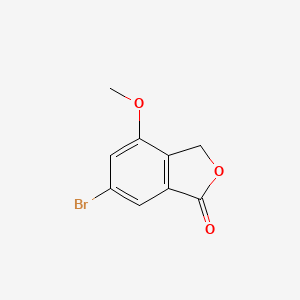
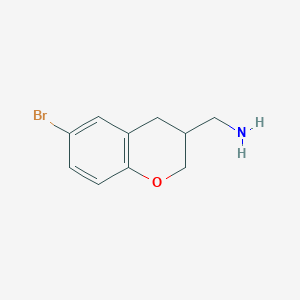
![4-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B7903798.png)
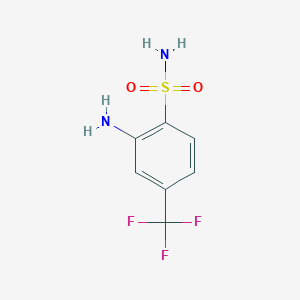
![1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B7903820.png)
![6-Benzyl-decahydro-[1,6]naphthyridine](/img/structure/B7903831.png)
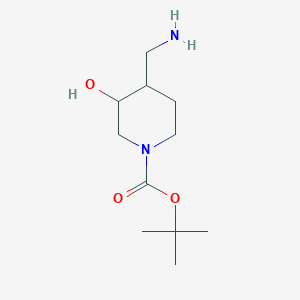
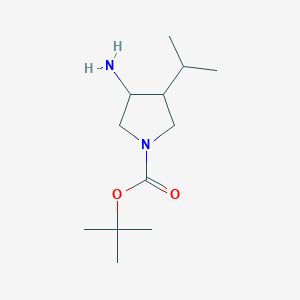
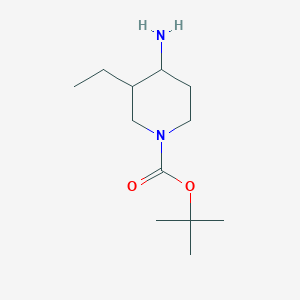
![tert-Butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B7903863.png)
